molecular formula C18H12FN3O3 B12115967 5-fluoro-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide

5-fluoro-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide

Cat. No.: B12115967
M. Wt: 337.3 g/mol
InChI Key: PVZDAAUCAPACRZ-UHFFFAOYSA-N
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Description

This compound belongs to a class of benzofuran carboxamides featuring a 1,2,5-oxadiazole (furazan) substituent. Its molecular formula is C₁₉H₁₃FN₃O₃ (calculated based on structural analysis), with a molecular weight of approximately 365.33 g/mol. The benzofuran core is substituted with a fluorine atom at position 5 and a methyl group at position 3, while the oxadiazole ring at position 4 of the benzofuran is appended with a phenyl group.

Properties

Molecular Formula

C18H12FN3O3

Molecular Weight

337.3 g/mol

IUPAC Name

5-fluoro-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C18H12FN3O3/c1-10-13-9-12(19)7-8-14(13)24-16(10)18(23)20-17-15(21-25-22-17)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,22,23)

InChI Key

PVZDAAUCAPACRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=NON=C3C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzofuran Core: Starting with a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran core.

    Introduction of Fluorine and Methyl Groups: Fluorination and methylation reactions can be carried out using reagents like N-fluorobenzenesulfonimide (NFSI) and methyl iodide, respectively.

    Oxadiazole Ring Formation: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids.

    Final Coupling: The final step involves coupling the benzofuran core with the oxadiazole derivative using amide bond formation techniques.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. Techniques like continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the oxadiazole ring or the benzofuran core, leading to various reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the fluorine and phenyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-fluoro-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

5-Fluoro-3-Methyl-N-(4-Methyl-1,2,5-Oxadiazol-3-yl)-1-Benzofuran-2-Carboxamide (CAS 872868-48-9)

Key Differences :

  • Oxadiazole Substituent : Methyl group instead of phenyl at the oxadiazole’s 4-position.
  • Molecular Formula : C₁₃H₁₀FN₃O₃.
  • Molecular Weight : 275.23 g/mol.
  • Water Solubility : 0.7 µg/mL (pH 7.4).

Implications :

  • Lower molecular weight may enhance bioavailability but reduce metabolic stability.
  • Higher water solubility suggests improved pharmacokinetics in aqueous environments .

5-Chloro-3,6-Dimethyl-N-(4-Phenyl-1,2,5-Oxadiazol-3-yl)-1-Benzofuran-2-Carboxamide (CAS 880792-13-2)

Key Differences :

  • Halogen Substitution : Chlorine replaces fluorine at position 3.
  • Additional Methyl Group : Position 6 of the benzofuran.
  • Molecular Formula : C₁₉H₁₄ClN₃O₃.
  • Molecular Weight : 367.79 g/mol.

Implications :

  • Chlorine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but increase off-target interactions.
  • The additional methyl group at position 6 could sterically hinder binding to flat active sites (e.g., ATP pockets in kinases).
  • Higher molecular weight may reduce clearance rates, prolonging half-life .

N-[5-[(4-Fluorophenyl)Methyl]-1,3-Thiazol-2-yl]-1-Benzofuran-2-Carboxamide

Key Differences :

  • Heterocyclic Core : Thiazole replaces oxadiazole.
  • Substituent : 4-Fluorophenylmethyl at position 5 of the thiazole.

Implications :

  • Thiazole’s sulfur atom introduces different electronic properties (e.g., hydrogen-bonding capability) compared to the oxygen-rich oxadiazole.
  • Thiazole derivatives are often associated with antimicrobial or antiviral activity, diverging from oxadiazole-based kinase inhibitors .

4-[(4-Nitro-1,2,5-Oxadiazol-3-yl)Azo]-1,2,5-Oxadiazol-3-Amine (ANAZF, CAS 155438-11-2)

Key Differences :

  • Functional Groups : Nitro and azo groups replace the phenyl and benzofuran moieties.
  • Reactivity : Nitro groups increase electrophilicity, making the compound more reactive.

Implications :

  • ANAZF’s nitro-azo-oxadiazole structure is associated with explosive or energetic material applications, contrasting with the therapeutic focus of the benzofuran carboxamide.
  • Higher instability limits pharmacological utility but highlights the versatility of oxadiazole chemistry .

Research Implications

  • Structure-Activity Relationship (SAR) : The phenyl group on the oxadiazole in the target compound likely enhances π-π stacking with aromatic residues in protein targets, while methyl or chloro substituents modulate solubility and metabolic stability.
  • Pharmacokinetics : Higher molecular weight analogs (e.g., CAS 880792-13-2) may exhibit prolonged half-lives but require formulation optimization for solubility.
  • Target Selectivity : Thiazole-based analogs () suggest divergent biological pathways compared to oxadiazole derivatives, warranting further target profiling .

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